7,9-Di-decarboxy methoxatin

説明

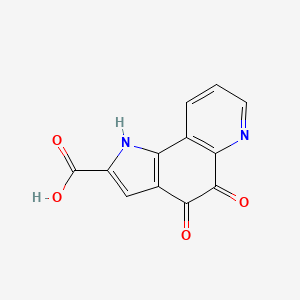

Structure

3D Structure

特性

CAS番号 |

95911-99-2 |

|---|---|

分子式 |

C12H6N2O4 |

分子量 |

242.19 g/mol |

IUPAC名 |

4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2-carboxylic acid |

InChI |

InChI=1S/C12H6N2O4/c15-10-6-4-7(12(17)18)14-8(6)5-2-1-3-13-9(5)11(10)16/h1-4,14H,(H,17,18) |

InChIキー |

DNQYRUJIYVDDRZ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1 |

正規SMILES |

C1=CC2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1 |

他のCAS番号 |

95911-99-2 |

同義語 |

7,9-di-decarboxy methoxatin |

製品の起源 |

United States |

Synthetic Methodologies for 7,9 Di Decarboxy Methoxatin

Retrosynthetic Approaches and Design Principles

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comyoutube.com13.235.221 The design for the synthesis of 7,9-di-decarboxy methoxatin (also known as 4,5-dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2-carboxylic acid) was pioneered by Sleath, Noar, Eberlein, and Bruice. acs.org Their approach was guided by the need to create a model compound to study the chemical properties of PQQ. acs.orgucsb.edu

The core design principle involves the construction of the tricyclic pyrroloquinoline ring system. The retrosynthesis logically disconnects the molecule at key bonds that can be formed through reliable and well-established chemical reactions. The primary disconnection strategy focuses on forming the central quinoline (B57606) ring by joining a substituted aniline (B41778) derivative with a pyrrole-containing fragment. This approach simplifies the complex target into more manageable synthetic precursors.

A plausible retrosynthetic pathway is as follows:

Target Molecule: this compound

Disconnection 1 (C-N bond formation): The final ring closure to form the pyrrole (B145914) moiety can be envisioned from a suitably functionalized quinoline precursor.

Disconnection 2 (C-C bond formation): The quinoline core itself can be disconnected, suggesting a condensation reaction, such as a modified Pfitzinger reaction, between an aminobenzaldehyde derivative and a pyruvate-like species to form the quinoline ring. researchgate.net

Simplification: This leads back to two key building blocks: a substituted ortho-aminophenol or a related derivative, and a pyrrole-based component carrying the required carboxylic acid functionality.

This strategic approach allows for a convergent synthesis where the key fragments are prepared separately and then combined in the later stages.

Detailed Synthetic Pathways

The synthesis of this compound has been reported as a multi-step process starting from relatively simple aromatic compounds. acs.orggoogle.com The pathway focuses on the sequential construction of the heterocyclic rings.

Specific Reaction Schemes and Conditions

The synthesis reported by T.C. Bruice and colleagues provides a detailed reaction scheme. acs.org A key strategy involves the condensation of 5-amino-6-hydroxyquinoline with the diethyl ester of oxalacetic acid.

Key Reaction Steps:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 5-Amino-6-hydroxyquinoline, Diethyl ester of oxalacetic acid | Acetic acid (glacial), heat | Diethyl 4,5-dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylate (Ester of PQQ) |

| 2 | Diethyl 4,5-dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylate | 1. NaOH (aq), heat 2. HCl (aq) | 4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylic acid |

| 3 | 4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylic acid | Bismuth oxide (Bi₂O₃), heat | This compound |

Table 1: Simplified Reaction Scheme for this compound Synthesis.

The initial step involves a condensation reaction to form the tricyclic system, followed by saponification of the ester groups to the carboxylic acids. The final and crucial step is a selective decarboxylation. Using bismuth oxide as a catalyst allows for the removal of the carboxyl groups at the 7 and 9 positions, which are ortho and para to the heterocyclic nitrogen, while preserving the carboxyl group on the pyrrole ring. acs.org

Key Intermediates in this compound Synthesis

The synthesis proceeds through several critical intermediate compounds that are isolated and purified along the pathway.

Key Intermediates:

| Intermediate Name | Chemical Formula | Role in Synthesis |

| 5-Amino-6-hydroxyquinoline | C₉H₈N₂O | Starting material providing the quinoline foundation. |

| Diethyl 4,5-dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylate | C₁₇H₁₄N₂O₇ | The direct product of the key ring-forming condensation reaction. |

| 4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylic acid | C₁₃H₆N₂O₇ | The di-acid precursor to the final decarboxylation step. |

Table 2: Key Intermediates and Their Roles.

Comparison with Pyrroloquinoline Quinone Total Synthesis Strategies

The total synthesis of the parent cofactor, pyrroloquinoline quinone (PQQ, or methoxatin), is considerably more complex due to the presence of three carboxylic acid groups. annualreviews.orgwikipedia.orgrug.nl PQQ's full name is 4,5-dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid. nih.gov

The synthesis of this compound serves as a model, but key differences in strategy exist:

Complexity of Starting Materials: Syntheses of PQQ often require more complex and highly functionalized benzene (B151609) and pyrrole precursors to install the three carboxylic acid groups at the correct positions. rug.nl

Decarboxylation Step: The synthesis of this compound incorporates a specific decarboxylation step to remove two of the three carboxyl groups present in a PQQ-like precursor. acs.org This step is absent in PQQ total synthesis, where the goal is to retain all three carboxyl functionalities.

Regioselectivity: Achieving the correct arrangement (regioselectivity) of the three carboxyl groups in PQQ is a major synthetic challenge. Strategies often involve protecting groups and carefully orchestrated reaction sequences to control the placement of these functional groups. The synthesis of the didecarboxy analog bypasses much of this complexity. acs.org

In essence, while the synthesis of this compound utilizes similar core reactions for building the heterocyclic framework, it represents a simplified version that avoids the significant challenges associated with the regioselective introduction and preservation of the three carboxyl groups found in the natural coenzyme PQQ. acs.orgucsb.edu

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 7,9 Di Decarboxy Methoxatin

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. For 7,9-di-decarboxy methoxatin, a suite of NMR experiments, from simple one-dimensional to more complex two-dimensional techniques, is employed to map out the intricate framework of the molecule.

One-dimensional NMR provides fundamental information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons remaining on the aromatic rings. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the quinone and the nitrogen atoms within the heterocyclic system. The removal of the carboxyl groups at positions 7 and 9 would lead to an upfield shift of the remaining protons on that ring compared to the parent compound, methoxatin.

¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. Key signals would include those for the carbonyl carbons of the quinone system, the carbons of the aromatic and pyrrole (B145914) rings, and the remaining carboxylic acid group. The absence of signals corresponding to the C-7 and C-9 carboxyl groups would be a clear indicator of the success of the decarboxylation reaction.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | ~8.5 | - |

| H-8 | ~7.8 | - |

| C-2 | - | ~165 |

| C-3 | - | ~120 |

| C-3a | - | ~130 |

| C-4 (C=O) | - | ~180 |

| C-5 (C=O) | - | ~175 |

| C-5a | - | ~145 |

| C-6a | - | ~125 |

| C-7 | - | ~135 |

| C-8 | - | ~115 |

| C-9 | - | ~140 |

| C-9a | - | ~150 |

| C-2-COOH | ~12.0 (broad) | ~170 |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY would be used to confirm the connectivity of protons on the same aromatic ring. For example, a cross-peak between H-3 and any adjacent protons would help to confirm their relative positions.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These are heteronuclear correlation experiments that show direct, one-bond correlations between protons and the carbons to which they are attached. sdsu.edu This technique is invaluable for definitively assigning the carbon signals in the ¹³C NMR spectrum by linking them to their directly bonded protons. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. sdsu.edu HMBC is particularly powerful for piecing together the molecular skeleton, especially for connecting quaternary carbons (carbons with no attached protons) to the rest of the structure. libretexts.org For instance, correlations from H-3 to C-2, C-4, and C-9a would help to confirm the arrangement of the pyrrole and quinoline (B57606) ring systems.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry provides a very precise measurement of the molecular mass of this compound. This accuracy allows for the determination of the elemental formula of the molecule, confirming the loss of two carboxyl groups from methoxatin. The expected exact mass can be calculated and compared with the experimental value to a high degree of confidence.

Calculated Molecular Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₄N₂O₄ |

| Molecular Weight | 240.18 g/mol |

| Exact Mass | 240.0171 u |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analysis of the resulting fragment ions. youtube.com The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the remaining carboxyl group as CO₂ and other cleavages of the ring system. The fragmentation of PQQ and its derivatives is known to be complex and can be influenced by the charge state and oxidation state of the quinone. nih.gov

Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

| 241.0249 ([M+H]⁺) | 197.0351 | CO₂ (43.9898) |

| 241.0249 ([M+H]⁺) | 213.0299 | CO (27.9949) |

| 197.0351 | 169.0401 | CO (27.9949) |

Note: The fragmentation pattern can vary depending on the ionization method and collision energy.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for its constituent functional groups.

Key expected absorptions include:

C=O stretching: Strong absorptions in the region of 1650-1750 cm⁻¹ corresponding to the carbonyl groups of the quinone and the remaining carboxylic acid.

O-H stretching: A broad absorption in the range of 2500-3300 cm⁻¹ from the carboxylic acid hydroxyl group.

C=C and C=N stretching: Absorptions in the 1500-1650 cm⁻¹ region due to the aromatic and heterocyclic rings.

C-H stretching: Absorptions around 3000-3100 cm⁻¹ for the aromatic C-H bonds.

Biochemical and Enzymatic Activity Studies of 7,9 Di Decarboxy Methoxatin Analogues

Evaluation of Cofactor Functionality in Quinoprotein Systems

The ability of a methoxatin analogue to function as a cofactor is typically assessed by its capacity to reconstitute the activity of an apo-enzyme that has had its native PQQ cofactor removed. These studies are fundamental to understanding which parts of the PQQ molecule are essential for binding and catalysis.

Research has been conducted on the reconstitution of the apo-glucose dehydrogenase from Acinetobacter calcoaceticus with various PQQ analogues. This enzyme is a well-characterized PQQ-dependent dehydrogenase, making it an excellent model system for such studies. When 7,9-Di-decarboxy methoxatin was tested for its ability to restore enzymatic function, it was found to be incapable of acting as a cofactor for this dehydrogenase nih.gov. The dissociation of the native methoxatin coenzyme from glucose dehydrogenase and subsequent attempts to restore activity with the 7,9-di-decarboxy analogue did not result in a functional enzyme nih.gov.

In comparative analyses, the enzymatic activity of reconstituted dehydrogenases is measured against the activity observed with the native PQQ cofactor. For the glucose dehydrogenase from Acinetobacter calcoaceticus, reconstitution with authentic methoxatin (PQQ) leads to the full restoration of its catalytic activity. However, in stark contrast, the use of this compound in these reconstitution experiments fails to elicit any significant enzymatic activity nih.gov. This demonstrates a critical difference in functionality and underscores the importance of the carboxyl groups at positions 7 and 9 for the biological activity of the cofactor.

| Compound | Cofactor for Glucose Dehydrogenase (Acinetobacter calcoaceticus) |

| Methoxatin (PQQ) | Yes |

| This compound | No |

Model Studies on Substrate Reactivity and Enzyme Interaction

The inability of this compound to function as a cofactor for glucose dehydrogenase suggests a fundamental impairment in its ability to interact with the enzyme's active site and/or participate in the catalytic cycle. While specific model studies detailing the substrate reactivity of this particular analogue are limited, its lack of enzymatic activity implies that it either fails to bind correctly within the apo-enzyme's active site or, if it binds, it is not oriented in a way that allows for efficient electron transfer from the substrate (glucose). The intricate network of interactions between PQQ and the enzyme, which is crucial for catalysis, is likely disrupted by the absence of the C7 and C9 carboxyl groups.

Insights into Structure-Activity Relationships within Methoxatin Analogues

The study of this compound provides significant insights into the structure-activity relationships of methoxatin analogues. The key finding is that the carboxyl groups at the 7 and 9 positions are indispensable for the cofactor's function in at least some PQQ-requiring dehydrogenases.

Several factors could contribute to this necessity:

Enzyme Binding: These carboxyl groups may be critical for the proper anchoring of the cofactor within the enzyme's active site through interactions with amino acid residues. The loss of these interaction points could lead to incorrect positioning or a complete failure to bind.

Catalytic Activity: The electronic properties of the quinone system are influenced by its substituents. The electron-withdrawing nature of the carboxyl groups may be important for modulating the redox potential of the PQQ molecule, making it an efficient oxidant for the substrate.

The clear distinction in activity between native PQQ and its 7,9-di-decarboxy analogue highlights a stringent structural requirement for these carboxyl functionalities in the biological context of quinoprotein dehydrogenases.

| Structural Feature | Compound | Functional Importance in Glucose Dehydrogenase |

| Carboxyl groups at C7 and C9 | Methoxatin (PQQ) | Essential for cofactor activity |

| Absence of carboxyl groups at C7 and C9 | This compound | Results in loss of cofactor activity |

Investigation of 7,9 Di Decarboxy Methoxatin in Pqq Biogenesis Research

Assessment of its Potential as a Biosynthetic Intermediate Analogue

The structural similarity of 7,9-di-decarboxy methoxatin to the native PQQ molecule makes it a prime candidate for investigation as an analogue of a potential biosynthetic intermediate. PQQ, or methoxatin, is synthesized from the precursor amino acids L-tyrosine and L-glutamic acid. cloudfront.net The biosynthetic pathway involves a series of enzymatic reactions, including cross-linking, proteolysis, and oxidation, carried out by proteins encoded by the pqq gene cluster (pqqA-F). nih.govresearchgate.net

The core structure of this compound lacks the carboxyl groups at the C7 and C9 positions, which are characteristic of the final PQQ molecule. This structural difference allows researchers to test the substrate specificity of the enzymes in the PQQ pathway. For instance, studies have shown that this compound is unable to replace PQQ as a cofactor for PQQ-dependent glucose dehydrogenase from Acinetobacter calcoaceticus, highlighting the critical role of the C7 and C9 carboxyl groups for cofactor function. nih.gov This inability to function as a cofactor, despite its structural resemblance, underscores its value as a tool to probe the active sites of PQQ-dependent enzymes and the requirements for catalytic activity.

The synthesis of this compound and other analogues has provided a library of compounds to systematically investigate the structural and functional requirements of the PQQ biosynthesis machinery. researchgate.netacs.org By observing how the biosynthetic enzymes interact—or fail to interact—with these analogues, scientists can infer the structural features of the true biosynthetic intermediates.

Role in Deciphering PQQ Biosynthesis Pathway Mechanisms through Analogue Study

The use of this compound has been instrumental in dissecting the individual steps of the PQQ biosynthesis pathway. The pathway is initiated by the PqqA peptide, which contains conserved glutamate (B1630785) and tyrosine residues. nih.gov The enzyme PqqE, a radical SAM enzyme, is proposed to catalyze the initial C-C bond formation between these two residues. nih.govmetacyc.org Subsequently, the PqqF peptidase is believed to excise the cross-linked dipeptide from the PqqA precursor. researchgate.netasm.org

By introducing analogues like this compound into in vitro reconstitution assays with purified PQQ biosynthesis enzymes, researchers can investigate the substrate tolerance of enzymes like PqqC. PqqC is responsible for the final ring cyclization and an eight-electron oxidation to form the mature PQQ molecule from its precursor. nih.gov The inability of this compound to be processed by certain enzymes in the pathway provides strong evidence for the specific recognition of the carboxyl groups by these enzymes.

Furthermore, studying how analogues bind to the active sites of enzymes can provide insights into the conformational changes required for catalysis. For example, the binding of PQQ to PqqC induces a significant conformational change in the enzyme. nih.gov Investigating the binding of this compound could reveal whether the carboxyl groups are essential for inducing this catalytically competent conformation.

Implications for Understanding Decarboxylation Steps in Quinone Cofactor Formation

The very structure of this compound, lacking two key carboxyl groups, directly points to the importance of decarboxylation reactions in the biosynthesis of quinone cofactors. While the exact timing and mechanism of the decarboxylation steps in PQQ biogenesis are still under investigation, the inability of the decarboxylated analogue to function as a cofactor emphasizes the significance of these functional groups for the final redox activity of PQQ. nih.gov

The study of such analogues helps to formulate hypotheses about the roles of the carboxyl groups. For instance, the C7 and C9 carboxylates are involved in the binding of the essential Ca2+ ion in the active site of some PQQ-dependent dehydrogenases. nih.gov The absence of these groups in this compound would preclude proper metal ion coordination, explaining its lack of activity.

Moreover, the investigation of analogues lacking specific functional groups provides a framework for understanding the evolution of cofactor biosynthesis pathways. The retention of these carboxyl groups throughout the evolution of PQQ-producing organisms suggests a strong selective pressure to maintain these features for optimal catalytic efficiency and biological function. The study of this compound and similar compounds, therefore, not only illuminates the specific mechanisms of PQQ biosynthesis but also contributes to the broader understanding of the structure-function relationships in quinone cofactors.

Methodologies for Quantitative and Qualitative Analysis of 7,9 Di Decarboxy Methoxatin

Development of Specific Detection Protocols

The development of detection protocols for 7,9-Di-decarboxy methoxatin would likely parallel those for PQQ, focusing on chromatographic separation coupled with sensitive detection techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of PQQ and its derivatives. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most probable approach. This involves a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Key considerations for developing an HPLC protocol include:

Column Selection: A C18 column is commonly used for the separation of PQQ and its analogues and would be a suitable starting point for this compound.

Mobile Phase Composition: The mobile phase typically consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the analyte. Given that this compound possesses a carboxylic acid group, controlling the pH will be essential to manage its ionization state.

Detection:

UV-Vis Detection: PQQ and its derivatives exhibit strong absorbance in the ultraviolet-visible (UV-Vis) spectrum. A diode-array detector (DAD) or a photodiode array (PDA) detector would allow for the monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment.

Fluorescence Detection: While PQQ is known to fluoresce, the specific fluorescence properties of this compound would need to be determined to utilize this highly sensitive detection method.

Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for both qualitative and quantitative analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like PQQ and its derivatives. nih.gov

Qualitative Analysis: LC-MS can provide the molecular weight of the analyte, which is a key piece of information for its identification. Tandem mass spectrometry (MS/MS) can further be used to obtain structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This would be invaluable for confirming the identity of this compound in complex matrices. The fragmentation pattern of PQQ often involves decarboxylation, a characteristic that would be particularly relevant for identifying this compound. nih.gov

Quantitative Analysis: Selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be used for highly sensitive and selective quantification of the target compound.

Validation of Analytical Methods

Once a detection protocol is developed, it must be rigorously validated to ensure its reliability and accuracy. The key validation parameters, as defined by international guidelines, include the limit of detection (LOD), limit of quantitation (LOQ), linearity, and precision. While specific validation data for this compound is not available, we can refer to the data for related compounds like PQQ to understand the expected performance of a well-developed method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical method.

The LOQ is the lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.

For instance, a validated HPLC method for the direct quantification of reduced PQQ reported an LOD of 0.20 mg/L and an LOQ of 0.50 mg/L. It is reasonable to expect that a similarly optimized method for this compound could achieve comparable sensitivity.

Linearity: Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards of known concentrations and performing a linear regression analysis. A high coefficient of determination (R²) is indicative of good linearity. For example, a UPLC-MS/MS method for PQQ demonstrated linearity up to 10,000 ng/mL.

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). A validated HPLC method for reduced PQQ demonstrated high precision with an RSD of less than 3%.

The table below illustrates hypothetical validation parameters for a potential analytical method for this compound, based on published data for related compounds.

| Validation Parameter | Method | Expected Performance |

| Limit of Detection (LOD) | HPLC-UV | 0.1 - 0.5 µg/mL |

| LC-MS/MS | 1 - 10 ng/mL | |

| Limit of Quantitation (LOQ) | HPLC-UV | 0.5 - 1.5 µg/mL |

| LC-MS/MS | 5 - 25 ng/mL | |

| Linearity (R²) | HPLC-UV, LC-MS/MS | > 0.995 |

| Precision (RSD) | HPLC-UV, LC-MS/MS | < 5% |

Computational and Theoretical Approaches in 7,9 Di Decarboxy Methoxatin Studies

Molecular Modeling of Structural Conformations and Interactions

In the parent molecule, methoxatin, the carboxyl groups play a critical role in establishing its orientation and binding within the catalytic pocket of quinoproteins. These groups are involved in a network of hydrogen bonds and electrostatic interactions with protein residues. acs.org The absence of the carboxyl groups at the C7 and C9 positions in 7,9-Di-decarboxy methoxatin would disrupt these key interactions, likely leading to a different binding mode or a reduced affinity for its partner enzymes. This structural alteration is consistent with experimental findings that this compound is unable to serve as a cofactor for methoxatin-requiring glucose dehydrogenase. ucsb.edu

Computational models suggest that the planar aromatic ring system of the pyrroloquinoline core is largely retained in the decarboxylated analogue. However, the electronic distribution across the molecule is altered, which can subtly influence bond lengths and angles within the tricyclic structure. Molecular dynamics simulations of PQQ in solution have highlighted the flexibility of the carboxyl groups and their ability to form transient hydrogen bonds with water molecules. nih.gov In this compound, the loss of these functional groups would reduce its solubility and alter its solvation properties.

| Feature | Methoxatin (PQQ) | This compound (Predicted) |

| Key Functional Groups | Three carboxyl groups (C2, C7, C9) | One carboxyl group (C2) |

| Enzyme Active Site Interactions | Strong hydrogen bonding and electrostatic interactions via C7 and C9 carboxyl groups. acs.org | Significantly weakened or altered interactions due to the absence of C7 and C9 carboxyl groups. |

| Solubility | Higher, due to the presence of multiple ionizable carboxyl groups. | Lower, due to reduced polarity. |

| Conformational Flexibility | Rotation and flexibility of the three carboxyl groups. | Reduced conformational flexibility in the periphery of the molecule. |

Quantum Chemical Calculations for Electronic Properties Relevant to Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deep understanding of the electronic structure of molecules and are essential for predicting their reactivity. For methoxatin and its analogues, these calculations have been used to determine properties like redox potentials, electron affinities, and the distribution of electron density.

Furthermore, quantum chemical calculations have been employed to study the stability of radical intermediates formed during redox cycling. In methoxatin, the carboxyl groups contribute to the delocalization and stabilization of radical anions. nih.gov The absence of two of these groups in this compound would likely lead to a less stable semiquinone radical, potentially altering the kinetics and thermodynamics of single-electron transfer reactions.

| Electronic Property | Methoxatin (PQQ) | This compound (Inferred) |

| Redox Potential | Higher, facilitated by electron-withdrawing carboxyl groups. nih.gov | Lower, due to the reduced electron-withdrawing effect. |

| Electron Affinity | Higher | Lower |

| Semiquinone Radical Stability | Stabilized by delocalization involving carboxyl groups. nih.gov | Less stable |

| LUMO Energy | Lower | Higher |

Prediction of Reaction Mechanisms involving Methoxatin Analogues

Theoretical studies have been crucial in proposing and evaluating reaction mechanisms for quinoproteins. These studies often involve modeling the substrate's interaction with the cofactor and the surrounding amino acid residues. While specific mechanistic studies on this compound are scarce, the principles derived from studies on PQQ can be applied to predict its reactivity.

The catalytic cycle of many PQQ-dependent enzymes involves the oxidation of a substrate, such as an alcohol, coupled with the reduction of the quinone cofactor. The reaction mechanism is thought to proceed via a hydride transfer from the substrate to the C5 position of the PQQ ring. acs.org The efficiency of this process is influenced by the electrophilicity of the C5 atom, which is modulated by the substituents on the quinone ring. The removal of the electron-withdrawing carboxyl groups at C7 and C9 in this compound would decrease the electrophilicity of the C5 position, thereby reducing its reactivity towards hydride donors.

Future Research Trajectories for De Decarboxylated Methoxatin Compounds

Design and Synthesis of Novel Methoxatin Analogues for Mechanistic Probes

The synthesis of methoxatin analogues is a cornerstone of research aimed at dissecting the roles of different functional groups on the cofactor's activity. nih.gov An improved synthesis for 7,9-didecarboxymethoxatin has been developed, providing a valuable model for chemical investigations due to its close chemical and electrochemical similarities to methoxatin. researchgate.net The synthesis of this and other analogues, such as 7- and 9-decarboxymethoxatin, allows for a systematic evaluation of how each carboxylic acid group contributes to the cofactor's binding and catalytic function. acs.org

Researchers have successfully synthesized various isomeric analogues of PQQ to serve as isosteric probes for defining the binding of PQQ at the active sites of quinoproteins. thieme-connect.com These synthetic strategies often involve multi-step processes, starting from precursors like methoxynitroanilines and employing reactions such as the Fischer indolization and Doebner-von Miller quinoline (B57606) synthesis. thieme-connect.com Another innovative approach utilizes an inverse electron demand Diels-Alder reaction of 1,2,3-triazines, which has proven to be a remarkably concise method for producing methoxatin and its analogues. nih.gov This method is particularly advantageous as it allows for the divergent synthesis of analogues with modifications to the fused pyridine (B92270) ring or its substituents. nih.gov

The development of these synthetic routes is crucial for creating a diverse library of methoxatin analogues. These analogues can then be used to investigate specific aspects of cofactor function, such as the role of individual functional groups in redox potential, substrate interaction, and enzyme stability.

Advanced Enzymatic Studies Utilizing Synthetic Analogues for Cofactor Mimicry

Synthetic methoxatin analogues, including 7,9-di-decarboxy methoxatin, are instrumental in advanced enzymatic studies to mimic and understand the behavior of the natural cofactor. ontosight.ai By comparing the activity of enzymes reconstituted with these analogues to that with native methoxatin, researchers can elucidate the specific contributions of the removed functional groups.

A significant finding from these studies is that this compound cannot serve as a cofactor for the methoxatin-requiring glucose dehydrogenase from Acinetobacter calcoaceticus. nih.govucsb.edu This indicates that the carboxylic acid groups at the 7 and 9 positions are essential for the biological activity of methoxatin in this particular enzyme. In contrast, another analogue, 4,7-phenanthroline-5,6-dione, was able to restore enzyme activity, highlighting the specific structural requirements for cofactor function. nih.govucsb.edu

These comparative studies provide deep insights into the molecular recognition between the cofactor and the apoenzyme. The inability of certain analogues to function as cofactors can point to the precise interactions, such as hydrogen bonding or electrostatic interactions involving the carboxyl groups, that are critical for proper binding and orientation within the enzyme's active site.

Contribution to the Broader Understanding of Redox Cofactor Biochemistry

Research into de-decarboxylated methoxatin compounds makes a significant contribution to the broader field of redox cofactor biochemistry. By systematically modifying the structure of a complex cofactor like methoxatin and observing the resulting changes in its chemical properties and biological activity, scientists can deduce fundamental principles of enzyme catalysis and electron transfer. ontosight.ai

The chemical and electrochemical properties of 7,9-didecarboxymethoxatin and its ester have been extensively compared to those of methoxatin. researchgate.netacs.orggoogle.com These investigations have revealed that while the core redox chemistry is similar, the decarboxylated analogue exhibits different reactivity in certain contexts, such as its interaction with ammonia (B1221849) and its propensity to form adducts. researchgate.net

Q & A

Q. What are the established synthetic routes for 7,9-Di-decarboxy methoxatin, and what are their key reaction parameters?

- Methodological Answer : The synthesis typically involves catalytic hydrogenation, diazotization, and condensation. For example:

- Catalytic hydrogenation : Reduction of nitroquinone precursors (e.g., compound 9 ) using 10% Pd/C under 1 atm H₂ in methanol yields aminohydroquinones (e.g., compound 10 ) quantitatively .

- Diazotization : Treatment with NaNO₂ in HCl generates diazo intermediates (e.g., compound 11 ), followed by hypophosphorous acid reduction to restore quinone functionality .

- Condensation : Reaction with acetone under 1% NH₄OH(aq) at 23°C for 30 minutes achieves aldol adduct formation (68% yield) .

Key parameters include catalyst selection (Pd/C for hydrogenation), solvent systems (methanol, acidic/basic conditions), and reaction time/temperature optimization.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR and UV-Vis : Confirm structural integrity and electronic transitions. Synthetic methoxatin shows diagnostic peaks for quinone (δ 6.8–7.2 ppm) and carboxylic acid protons, with UV λmax ~245 nm .

- Reverse-phase HPLC : Used to validate purity and compare retention times with authentic samples (e.g., C18 columns, methanol-water eluents) .

- TLC : Cellulose-based plates with NH₄Ac-propanol (1:1) resolve quinone derivatives, aiding in synthetic intermediate tracking .

Q. What are the primary degradation pathways of this compound under physiological conditions, and how are they monitored?

- Methodological Answer :

- Oxidative degradation : Reactive oxygen species (e.g., singlet oxygen) induce decomposition, monitored via UV-Vis spectral shifts (loss of quinone absorbance at 450 nm) .

- Hydrolytic instability : Carboxylic acid groups may decarboxylate under basic conditions; tracked by pH-dependent HPLC retention time changes and mass spectrometry (MS) to detect mass loss (44 Da per decarboxylation) .

Advanced Research Questions

Q. How do solvent hydrogen-bonding effects influence the regioselectivity of azadiene cycloadditions in methoxatin derivative synthesis?

- Methodological Answer : Solvent systems like aqueous NH₄OH in acetone promote hydrogen bonding, stabilizing transition states during cycloaddition. For example:

- Mechanistic insight : NH₄OH acts as a proton shuttle, lowering activation energy for [4+2] cycloaddition between azadienes and dienophiles. Regioselectivity is confirmed via X-ray crystallography of adducts (e.g., compound 32 ) .

- Experimental validation : Compare reaction outcomes in aprotic vs. protic solvents (e.g., DMF vs. acetone/H₂O) to isolate hydrogen-bonding contributions .

Q. What strategies resolve discrepancies in catalytic activity data between synthetic and biosynthetic this compound?

- Methodological Answer :

- Comparative assays : Use enzyme kinetic studies (e.g., dehydrogenase activity assays) to measure cofactor efficiency. Synthetic batches with <95% purity (via HPLC) may show reduced activity due to trace intermediates .

- Structural analysis : Employ X-ray crystallography or high-resolution MS to identify undesired stereoisomers or decarboxylation artifacts in synthetic samples .

Q. What genetic engineering approaches have been explored to express methoxatin derivatives in microbial systems?

- Methodological Answer :

- Heterologous expression : Engineer E. coli or Candida tropicalis with methoxatin biosynthetic gene clusters (e.g., pqq operon) for in vivo production .

- Metabolic flux analysis : Optimize precursor availability (e.g., tyrosine, glutamate) via CRISPR-Cas9 knockouts/overexpression to enhance yield .

- Challenges : Address redox imbalance in hosts by co-expressing chaperones (e.g., thioredoxin) to stabilize quinone intermediates .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the redox potential of this compound in different solvent systems?

- Methodological Answer :

- Standardized electrochemical measurements : Use cyclic voltammetry (CV) in buffered solutions (e.g., pH 7.4 PBS) to control proton-coupled electron transfer (PCET) effects. Discrepancies often arise from non-aqueous solvents altering quinone reduction potentials .

- Cross-validation : Compare CV data with computational models (DFT calculations) to reconcile experimental vs. theoretical redox potentials .

Experimental Design Considerations

Q. What controls are essential when assessing the in vivo stability of this compound in metabolic studies?

- Methodological Answer :

- Negative controls : Administer deuterated analogs (e.g., D₂-methoxatin) to track non-enzymatic degradation via MS .

- Tissue-specific sampling : Use LC-MS/MS to quantify methoxatin and metabolites in plasma, liver, and kidney, correcting for matrix effects with internal standards (e.g., ¹³C-labeled methoxatin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。